9-Butyl-9h-carbazol-3-amine
Overview
Description
9-Butyl-9h-carbazol-3-amine is an organic compound with the molecular formula C16H18N2. It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. The compound is characterized by a carbazole core substituted with a butyl group at the 9th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9h-carbazol-3-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole, followed by the introduction of the amine group at the 3rd position. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale N-alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9h-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the amine group to an imine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals.
Scientific Research Applications
9-Butyl-9h-carbazol-3-amine has a wide range of scientific research applications:
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 9-Butyl-9h-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. Its fluorescence properties make it useful for tracking and imaging these interactions in real-time.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethyl-9h-carbazol-3-amine
- 9-Methyl-9h-carbazol-3-amine
- 9-Phenyl-9h-carbazol-3-amine
Uniqueness
9-Butyl-9h-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The butyl group at the 9th position enhances its solubility in organic solvents, while the amine group at the 3rd position provides a site for further functionalization. These features make it particularly suitable for applications in optoelectronics and materials science.
Properties
IUPAC Name |
9-butylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWVKRTYSMRBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275471 | |
Record name | 9-butyl-9h-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87186-34-3 | |
Record name | 9-butyl-9h-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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